Tert-butyl 3-acetamidobut-2-enoate
Description
Significance of Enamides and β-Ester Systems in Organic Chemistry
Enamides are a class of organic compounds characterized by a C=C double bond directly attached to a nitrogen atom of an amide group. They are considered valuable building blocks and structural motifs in organic synthesis and medicinal chemistry. researchgate.netdigitellinc.com Unlike the more nucleophilic enamines, enamides exhibit a fine balance of stability and reactivity, making them more resistant to hydrolysis while still being capable of participating in a variety of chemical transformations. researchgate.netacs.org Their unique electronic properties allow them to act as versatile synthons, giving access to complex nitrogen-containing molecules. researchgate.net Enamides are found in numerous pharmaceuticals and natural products and are key intermediates in reactions such as hydrogenations, cyclizations, and cross-coupling reactions. researchgate.netresearchgate.net
The β-ester functionality, particularly in the context of β-amino esters, is another cornerstone of synthetic organic chemistry. These compounds are crucial precursors for the synthesis of β-lactams, an important class of antibiotics. β-Ketoesters, which share structural similarities, are powerful synthons due to their multiple reactive sites, serving as key intermediates in the creation of diverse and complex drug molecules. researchgate.netresearchgate.net The presence of an ester group at the β-position relative to a nitrogen atom, as seen in the broader class of β-amino acid esters, provides a handle for further functionalization and influences the molecule's conformational preferences and reactivity.
Historical Context and Evolution of Research on Unsaturated Amide Esters
The study of unsaturated esters and amides has been a long-standing area of organic chemistry. organic-chemistry.org Early research focused on simple olefination and condensation reactions to create these systems. The development of more sophisticated synthetic methods, such as the Horner-Wadsworth-Emmons reaction, provided greater control over the stereoselectivity of the double bond formation in α,β-unsaturated amides. mdpi.com
Historically, enamides were often considered less reactive surrogates for enamines and their synthetic potential was not fully explored until more recently. researchgate.netacs.org The renaissance in enamide chemistry has been driven by the discovery of their unique reactivity in transition-metal catalysis, photochemistry, and asymmetric synthesis. acs.org The synthesis of poly(ester amide)s (PEAs), which combine the properties of polyesters and polyamides, has also been an area of significant interest, particularly for biomedical applications. rsc.org However, the synthesis of unsaturated PEAs has presented challenges, such as the competing aza-Michael addition reaction, which has spurred the development of more elaborate synthetic strategies to preserve the double bond. mdpi.com This evolution highlights a continuous drive towards creating more complex and functionalized unsaturated systems for advanced applications.
Role of the tert-Butyl Ester Moiety in Synthetic Strategy
The tert-butyl ester is a widely used protecting group for carboxylic acids in multi-step organic synthesis. fiveable.me Its primary advantage lies in its steric bulk, which effectively shields the ester functionality from nucleophilic attack and makes it stable under a wide range of reaction conditions, including those involving strong bases and reducing agents. thieme-connect.comresearchgate.net This stability allows chemists to perform transformations on other parts of a molecule without affecting the protected carboxylic acid. fiveable.me
Another key feature of the tert-butyl ester is the specific conditions required for its removal. It is readily cleaved under acidic conditions, often using reagents like trifluoroacetic acid or hydrochloric acid, to regenerate the carboxylic acid. fiveable.methieme-connect.com This orthogonality allows for selective deprotection in the presence of other protecting groups that are sensitive to different conditions. The use of a tert-butyl ester can also enhance the solubility of a molecule in organic solvents and influence its pharmacological properties when incorporated into pharmaceutical compounds. nbinno.com
Table 1: Comparison of Ester Protecting Groups
| Protecting Group | Cleavage Conditions | Stability | Key Features |
| Methyl Ester | Saponification (e.g., LiOH, NaOH) | Sensitive to strong base and acid | Small, simple, but harsh cleavage |
| Benzyl Ester | Hydrogenolysis (H₂, Pd/C) | Stable to acid/base, sensitive to reduction | Cleavage is mild, but not compatible with reducible groups |
| tert-Butyl Ester | Acidolysis (e.g., TFA, HCl) | Stable to base, nucleophiles, reduction | Bulky, highly stable, orthogonal to many other groups |
| Silyl Ester (e.g., TBDMS) | Fluoride ion (e.g., TBAF) | Sensitive to acid and fluoride | Very mild cleavage, sensitive to protic conditions |
Scope and Objectives of Current and Future Research Trajectories
Current research involving structures similar to tert-butyl 3-acetamidobut-2-enoate is focused on expanding their synthetic utility and application. A major objective is the development of novel catalytic methods for the direct and stereoselective synthesis of functionalized enamides and unsaturated esters. researchgate.net This includes exploring new transition-metal catalysts and organocatalytic systems to improve efficiency, atom economy, and environmental sustainability. organic-chemistry.org
Future research is likely to focus on several key areas. One trajectory is the incorporation of these versatile building blocks into the synthesis of biologically active molecules and complex natural products. The unique combination of functional groups in molecules like this compound makes them attractive starting materials for creating libraries of compounds for drug discovery. nih.gov Another area of interest is the development of novel polymeric materials, where unsaturated ester amides can be used as monomers for creating advanced polymers with tailored properties for biomedical or materials science applications. rsc.orgmdpi.com Furthermore, exploring the reactivity of the enamide system in novel cycloaddition and C-H activation reactions represents a promising avenue for accessing new chemical space.
Structure
3D Structure
Properties
CAS No. |
602302-54-5 |
|---|---|
Molecular Formula |
C10H17NO3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
tert-butyl 3-acetamidobut-2-enoate |
InChI |
InChI=1S/C10H17NO3/c1-7(11-8(2)12)6-9(13)14-10(3,4)5/h6H,1-5H3,(H,11,12) |
InChI Key |
ULJVZYWTVPCODC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OC(C)(C)C)NC(=O)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Tert Butyl 3 Acetamidobut 2 Enoate and Its Stereoisomers
Established Synthetic Routes to β-Acetamido Enoates
Traditional methods for the synthesis of β-acetamido enoates primarily rely on condensation reactions and olefination strategies, which provide reliable access to these compounds.
Condensation Reactions (e.g., Knoevenagel-type approaches with appropriate precursors)
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. It involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, catalyzed by a weak base, to yield an α,β-unsaturated product after dehydration. In the context of β-acetamido enoates, this approach can be adapted by using precursors that introduce the acetamido functionality.
A common strategy involves the condensation of an N-acetylglycinate derivative, which possesses an active methylene group, with a suitable carbonyl compound. The reaction is typically promoted by a base such as piperidine (B6355638) or an ammonium (B1175870) salt. The choice of base and reaction conditions can influence the yield and stereoselectivity of the resulting enoate.
For instance, the reaction of tert-butyl acetoacetate (B1235776) with an acetylating agent in the presence of an amine can lead to the formation of the target enamine. Subsequent isomerization can yield the desired β-acetamido enoate.
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Ref. |
| Tert-butyl acetoacetate | Acetonitrile, Acetic anhydride | Amine | Tert-butyl 3-acetamidobut-2-enoate | |
| N-acetylglycinate | Aldehyde/Ketone | Piperidine | β-Acetamido enoate |
Olefination Strategies
Olefination reactions provide another powerful avenue for the synthesis of β-acetamido enoates. The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is particularly noteworthy for its ability to selectively form (E)-alkenes. wikipedia.org This reaction employs a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding phosphonium (B103445) ylides used in the Wittig reaction. wikipedia.org
In a typical HWE approach for synthesizing this compound, a phosphonate (B1237965) ester bearing an acetamido group is deprotonated with a base to form the corresponding carbanion. This carbanion then reacts with a suitable aldehyde, such as acetaldehyde, to generate an intermediate which subsequently eliminates a dialkylphosphate salt to afford the desired α,β-unsaturated ester. wikipedia.org The use of Z-selective HWE reagents can also provide access to the corresponding (Z)-isomers. nih.gov
The HWE reaction is valued for its mild reaction conditions and the ease of removal of the phosphate (B84403) byproduct, making it a practical method for both laboratory and larger-scale synthesis. wikipedia.orgbeilstein-journals.orgnih.gov
Catalytic Approaches in the Synthesis of this compound
Modern synthetic chemistry has increasingly turned to catalytic methods to improve efficiency, selectivity, and sustainability. Transition metal catalysis, in particular, has enabled the development of highly enantioselective routes to chiral β-acetamido enoates and their derivatives.
Transition Metal-Catalyzed Syntheses
Rhodium catalysts have proven to be exceptionally effective in the enantioselective hydrogenation of enamides and related dehydroamino acid derivatives. rsc.org This method allows for the stereocontrolled introduction of a chiral center, leading to the synthesis of optically active β-amino acid precursors.
The general approach involves the hydrogenation of a prochiral β-(acylamino)acrylate using a chiral rhodium catalyst. The catalyst typically consists of a rhodium precursor, such as [Rh(COD)₂]BF₄, and a chiral phosphine (B1218219) ligand. The choice of the chiral ligand is crucial for achieving high enantioselectivity. A variety of bidentate and monodentate phosphine ligands have been developed and successfully applied in these transformations. nih.govrsc.orgnih.gov
For example, the asymmetric hydrogenation of a β,β-disubstituted α-acetamido acrylate (B77674) using a rhodium complex with a chiral monodentate phosphine ligand can yield the corresponding protected β-amino acid with high enantiomeric excess. mpg.de
| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Ref. |
| (Z)-β-(Acylamino)acrylate | Rh(I) / Chiral Phosphine Ligand | Chiral protected β-amino acid | up to 99% | nih.gov |
| β,β-disubstituted α-acetamido acrylate | Rh(I) / Monodentate P-ligand | Chiral protected β-amino acid | High | mpg.de |
| Tetrasubstituted α-acetoxy β-enamido ester | Rh(I) / Chiral Diphosphine | Chiral α-hydroxyl-β-amino acid derivative | Excellent | nih.gov |
Iron, being an abundant, inexpensive, and environmentally benign metal, has emerged as a promising catalyst in organic synthesis. nih.gov In recent years, iron-catalyzed reactions have been developed for the alkylation and functionalization of enamides, providing new routes to substituted β-acetamido enoates. rsc.org
One notable strategy involves the iron-catalyzed C-H alkylation of enamides. acs.orgacs.org This reaction allows for the direct introduction of an alkyl group at the β-position of the enamide. For instance, an iron-catalyzed multicomponent radical cross-coupling reaction can be employed for the fluoroalkylarylation of enamides. nih.gov Another approach utilizes an iron catalyst to promote the carboamination of olefins, which can lead to the formation of β-amino acid derivatives. acs.org
These iron-catalyzed methods offer a sustainable alternative to traditional cross-coupling reactions that often rely on precious metals. The development of these methodologies is expanding the toolbox for the synthesis and diversification of β-acetamido enoates and related structures. nih.govacs.org
| Reaction Type | Catalyst | Substrates | Product | Ref. |
| C-H Alkylation | Iron Salt / Air | Enamide, Cyclopropanol | β-keto alkyl-functionalized enamide | acs.orgacs.org |
| Fluoroalkylarylation | Iron Catalyst | Enamide, Aryl Grignard, Fluoroalkyl halide | γ-difluoroalkylated amine precursor | nih.gov |
| Carboamination | Iron Catalyst | Unsaturated ester, Alkylating reagent | Unnatural β-amino acid | acs.org |
Organocatalytic Methodologies
Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. For the preparation of this compound and its precursors, several organocatalytic strategies are available.
A highly enantioselective Mannich reaction of imines with tert-butyl acetoacetate can be catalyzed by squaramide organocatalysts. sigmaaldrich.cn This reaction provides a direct route to β-amino-α-ketoesters, which are valuable precursors to the target enaminoester.
Furthermore, chiral phosphoric acids have been successfully utilized as catalysts for the highly enantioselective hydrogenation of enamides. nih.gov A dual-acid system, employing a sub-stoichiometric amount of a chiral phosphoric acid along with an achiral acid like acetic acid, can achieve excellent yields and enantioselectivities with low catalyst loadings. nih.gov The reaction is proposed to proceed through the formation of a chiral iminium ion intermediate which is then reduced by a Hantzsch ester. nih.gov
Biocatalytic Pathways
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. For the synthesis of chiral amines, a key component of the target molecule, amine transaminases (ATAs) are particularly powerful biocatalysts. diva-portal.orgnih.gov
ATAs catalyze the stereoselective transfer of an amino group from an amino donor to a prochiral ketone substrate. nih.gov To synthesize the chiral amine precursor for this compound, a suitable β-ketoester, such as tert-butyl acetoacetate, could be subjected to amination using an ATA. These enzymes are capable of performing reductive amination with excellent enantioselectivity. diva-portal.org The field has seen significant advances in discovering new ATAs through screening and database mining, as well as improving their properties through protein engineering. nih.gov Biocatalytic transamination has been successfully applied to the synthesis of trisubstituted piperidines, demonstrating the formation of enamines from diketoesters with high enantiomeric excess. researchgate.net
Asymmetric Synthesis Strategies for Enantioenriched this compound
The synthesis of enantioenriched β-amino compounds is of paramount importance. Both chiral auxiliary-mediated and chiral ligand-enabled catalytic methods have been developed to achieve this goal.
Chiral Auxiliary-Mediated Syntheses (e.g., use of tert-butanesulfinamide)
The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. wikipedia.org The auxiliary is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. For the synthesis of chiral amines, tert-butanesulfinamide, developed by Ellman, has proven to be an exceptionally versatile chiral auxiliary. sigmaaldrich.comrsc.org
The general strategy involves the condensation of tert-butanesulfinamide with a ketone, such as tert-butyl acetoacetate, to form a chiral N-tert-butanesulfinyl ketimine. sigmaaldrich.com This imine then undergoes a diastereoselective nucleophilic addition. For example, the addition of titanium enolates to N-sulfinyl imines has been shown to be a general and highly selective method for preparing a wide range of β-amino acid derivatives with high yields and diastereoselectivities. iupac.orgnih.gov The tert-butanesulfinyl group acts as a powerful chiral directing group, and after the addition, it can be readily cleaved under mild acidic conditions to afford the desired enantioenriched amine. iupac.org This methodology has been used to synthesize β-amino ketones and has been applied to the total synthesis of natural products. nih.gov
Table 2: Asymmetric Synthesis of β-Amino Acid Derivatives using tert-Butanesulfinamide
| Substrate | Reagent | Key Intermediate | Diastereoselectivity | Reference |
| N-sulfinyl aldimines/ketimines | Titanium enolates | N-sulfinyl-β-amino ester | High | iupac.orgnih.gov |
| N-sulfinyl imines | Silyl enol ethers | β-amino ketone | High | nih.gov |
| (SS)-N-tert-butanesulfinyl imine | Methyl bromoacetate, Zn, CuCl | β-amino ester | High | nih.gov |
Chiral Ligand-Enabled Asymmetric Catalysis
Asymmetric catalysis using a small amount of a chiral catalyst, typically a metal complex with a chiral ligand, is a highly efficient and atom-economical approach to enantiomerically enriched products. The asymmetric hydrogenation of enamides is a direct and powerful method to obtain chiral amines and their derivatives.
Various transition metal catalysts with chiral phosphine ligands have been developed for this purpose. Cobalt complexes with chiral bidentate phosphine ligands, such as Ph-BPE, have shown excellent activity and enantioselectivity in the asymmetric hydrogenation of enamides. nih.govacs.orguit.no Similarly, rhodium(I) complexes with chiral monodentate spiro phosphonite ligands are highly efficient for the asymmetric hydrogenation of enamides. acs.org Chiral titanocene (B72419) catalysts have also been successfully employed for the asymmetric hydrogenation of enamines. acs.org The choice of metal and ligand is crucial for achieving high enantioselectivity, and these systems provide a direct pathway to enantioenriched N-acetylated amino esters from their corresponding enamides.
Diastereoselective Control in Reaction Pathways
The synthesis of specific stereoisomers of this compound, particularly controlling the geometry of the C=C double bond (E/Z isomerism), is crucial for its application in complex molecular synthesis. While literature directly addressing the diastereoselective synthesis of this specific molecule is specialized, the principles are well-established in the synthesis of related β-enamino esters and β-branched amino acids. chemrxiv.orgnih.govnih.gov
Diastereoselective control is often achieved through catalyst selection and reaction condition optimization. In related syntheses of chiral amino compounds, biocatalytic methods using enzymes like transaminases have demonstrated high diastereo- and enantioselectivity. nih.gov These enzymes can operate under mild conditions and are capable of establishing multiple stereocenters with high precision. chemrxiv.org For instance, a dynamic kinetic resolution (DKR) process catalyzed by a thermophilic transaminase can convert α-ketoacid substrates into β-branched amino acids with excellent diastereocontrol. nih.gov
Chemical methods for achieving diastereoselectivity often involve the use of chiral auxiliaries or metal catalysts with specifically designed ligands. nih.gov For example, the addition of nucleophiles to chiral N-tert-butanesulfinyl imines is a powerful strategy for the stereoselective synthesis of various amino ketone derivatives, where the sulfinyl group directs the approach of the nucleophile to create the desired stereocenter with high diastereomeric excess. nih.gov While the target molecule is an enoate, similar principles of catalyst- and substrate-controlled facial selectivity are applicable in reactions designed to produce specific E/Z isomers. The choice of solvent and base can also influence the isomeric ratio in the formation of the enamine functionality.
A recent development that could pave the way for more efficient asymmetric synthesis involves bonding mixtures of left- and right-handed starting molecules to create a single-handed form of the target chemical, theoretically doubling the maximum yield compared to traditional methods that often discard one isomer. ed.ac.uk
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles into the synthesis of fine chemicals like this compound is essential for sustainable industrial development. numberanalytics.comlabnews.co.uk This involves minimizing environmental impact through careful selection of solvents, maximizing atom efficiency, and utilizing renewable resources. brainyjuice.com
Solvent-Free or Environmentally Benign Solvent Systems
Traditional organic syntheses often rely on volatile and toxic organic solvents, which contribute significantly to environmental pollution. ingentaconnect.combenthamdirect.com Green chemistry promotes the reduction or elimination of these solvents.
Solvent-Free Synthesis: Reactions conducted without a solvent (neat conditions) or using mechanochemistry (grindstone chemistry) represent a highly sustainable approach. nih.govrsc.org For the synthesis of related β-enamino ketones and esters, reactions between β-dicarbonyl compounds and amines have been successfully carried out under solvent-free conditions, often catalyzed by recyclable catalysts like iron(III) triflate. researchgate.netresearchgate.net These methods offer numerous advantages, including reduced waste, shorter reaction times, high yields, and simplified product work-up. rsc.orgresearchgate.net
Environmentally Benign Solvents: When a solvent is necessary, greener alternatives are preferred. researchgate.netsigmaaldrich.comnih.gov These solvents are chosen based on their low toxicity, biodegradability, and renewable sourcing. sigmaaldrich.com
| Green Solvent | Rationale for Use | Potential Application in Synthesis |
|---|---|---|
| Water | Abundant, non-toxic, non-flammable, and inexpensive. ingentaconnect.comreagent.co.uk Can enhance reaction rates and selectivity due to solvophobic effects. ingentaconnect.com | Condensation reactions to form the enamine, potentially with a surfactant or co-solvent to aid solubility. ingentaconnect.com |
| Ethanol (B145695) (Bio-based) | Derived from renewable resources like corn or sugarcane, biodegradable, and has low toxicity. sigmaaldrich.com | A common solvent for many organic reactions, suitable for the condensation step. |
| Supercritical CO₂ | Non-toxic, non-flammable, and readily available. Solvent properties can be tuned by changing pressure and temperature. researchgate.net | Can replace conventional solvents like hexane (B92381) or dichloromethane (B109758) in extraction and purification steps. |
| Ionic Liquids | Have negligible vapor pressure, reducing air pollution. Often reusable and can be designed for specific solvent properties. numberanalytics.comnih.gov | Can serve as both catalyst and solvent, facilitating the reaction and simplifying product separation. |
Atom Economy and Waste Minimization Strategies
Atom Economy: Introduced by Barry Trost, atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. wikipedia.orgnumberanalytics.com A higher atom economy signifies a more efficient, less wasteful process. jocpr.com
The percent atom economy is calculated as: % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 wikipedia.org
For a typical synthesis of this compound from tert-butyl acetoacetate and ammonia (B1221849) (followed by acetylation), the primary byproduct is water. This type of condensation reaction is inherently atom-economical. However, if using protecting groups or multi-step syntheses involving stoichiometric reagents, the atom economy can decrease significantly. wikipedia.org Diels-Alder reactions are examples of highly atom-efficient reactions, often achieving 100% atom economy. nih.gov
| Strategy | Description | Relevance to Synthesis |
|---|---|---|
| Use of Catalysts | Catalytic reagents are used in small amounts and can be recycled, whereas stoichiometric reagents are consumed and generate waste. labnews.co.uk | Employing an acid or base catalyst for the condensation step instead of a stoichiometric amount improves atom economy and reduces waste. |
| Avoid Protecting Groups | Reducing the number of synthetic steps by avoiding the use of protecting and deprotecting groups minimizes reagent use and waste generation. brainyjuice.com | Designing a direct condensation pathway avoids the need for protecting functional groups, streamlining the process. |
| Solvent Recycling | Recovering and reusing solvents is a key waste minimization strategy in the pharmaceutical and chemical industries. core.ac.ukemergingpub.com | Implementing distillation or other recovery techniques for solvents like ethanol can significantly reduce the process's environmental footprint. emergingpub.com |
Waste Minimization: The pharmaceutical industry, a major user of fine chemicals, has historically generated significant waste. core.ac.ukemergingpub.com Adopting green chemistry principles can lead to substantial waste reduction, with some companies achieving up to a 50% decrease by implementing such strategies. emergingpub.comemergingpub.com The focus is on preventing waste at its source rather than treating it after it has been created. labnews.co.ukbrainyjuice.com
Use of Renewable Feedstocks and Sustainable Reagents
A core principle of green chemistry is the use of raw materials and feedstocks that are renewable rather than depleting. wordpress.com Traditionally, chemical synthesis relies heavily on petrochemicals, which are finite resources. reagent.co.uk
Renewable Feedstocks: Biomass, derived from plants and other living organisms, is a key renewable feedstock. wordpress.com Through fermentation and chemical conversion, biomass can be transformed into platform chemicals that serve as starting materials for a wide range of products. novomof.comrsc.org
Tert-Butanol (B103910): The tert-butyl group in the target molecule can be sourced from renewable feedstocks. Isobutanol can be produced via fermentation of sugars derived from biomass. This bio-isobutanol can then be hydrated to produce tert-butanol, providing a sustainable alternative to the petrochemical-based route.
Acetate Group: The acetyl portion of the molecule can be derived from acetic acid, which can be produced through the fermentation of renewable resources like corn or sugar cane. sigmaaldrich.com
Sustainable Reagents: This involves replacing hazardous or resource-intensive reagents with safer, more sustainable alternatives. alfa-chemistry.com
Biocatalysts: Enzymes and microorganisms can serve as highly efficient and selective "green reagents." alfa-chemistry.com They operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous environments, reducing energy consumption and eliminating the need for harsh chemicals. alfa-chemistry.com For the synthesis of this compound, a lipase (B570770) or amidase could potentially be used for the acylation step, offering a sustainable alternative to chemical acylating agents.
The shift towards a bio-based economy, where renewable feedstocks are processed in integrated biorefineries, is crucial for the long-term sustainability of the chemical industry. novomof.comroyalsocietypublishing.org
Chemical Reactivity and Mechanistic Investigations of Tert Butyl 3 Acetamidobut 2 Enoate
Electrophilic and Nucleophilic Reactivity Profiles
Tert-butyl 3-acetamidobut-2-enoate possesses both electrophilic and nucleophilic centers, leading to a diverse reactivity profile. The primary electrophilic site is the β-carbon of the α,β-unsaturated system, which is susceptible to attack by nucleophiles in a conjugate addition fashion. The carbonyl carbon of the ester is also electrophilic, though generally less reactive towards nucleophiles than the β-carbon.
The nucleophilic character of the molecule resides in the acetamido group. The nitrogen atom, although its lone pair is delocalized by the adjacent carbonyl group, can still exhibit nucleophilicity. Furthermore, the enamine-like character of the molecule, due to the conjugation of the nitrogen lone pair with the double bond, can render the α-carbon nucleophilic under certain conditions.
Conjugate Addition Reactions to the α,β-Unsaturated Ester System
The presence of the electron-withdrawing tert-butoxycarbonyl group polarizes the carbon-carbon double bond, making the β-carbon electron-deficient and thus a prime target for nucleophilic attack. This type of reaction is known as a conjugate or Michael addition.
Stereoselective Conjugate Additions
Achieving stereoselectivity in conjugate additions to prochiral α,β-unsaturated esters is a significant area of research. In the case of this compound, the introduction of a nucleophile at the β-position can create a new stereocenter. The stereochemical outcome of such reactions can be controlled by employing chiral nucleophiles, chiral catalysts, or chiral auxiliaries.
Organocatalysis and metal-based catalysis are two prominent strategies for achieving stereoselective conjugate additions. Chiral organocatalysts, such as cinchona alkaloids or prolinol derivatives, can activate the substrate or the nucleophile to favor one stereoisomeric product over the other. Similarly, chiral metal complexes, often employing ligands with defined stereochemistry, can coordinate to the α,β-unsaturated ester and direct the incoming nucleophile to a specific face of the molecule.
Mechanistic Aspects of Nucleophile Addition
The mechanism of nucleophilic conjugate addition typically involves the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. This enolate is then protonated, usually by a proton source present in the reaction mixture or during workup, to yield the final product.
The rate and reversibility of the addition depend on the nature of the nucleophile. Soft nucleophiles, such as organocuprates, thiols, and enamines, are generally well-suited for conjugate addition. The stereochemistry of the final product is often determined in the initial nucleophilic attack step or in the subsequent protonation of the enolate intermediate. The geometry of the enolate and the steric and electronic properties of the catalyst or chiral auxiliary play a crucial role in dictating the facial selectivity of the protonation.
Transformations Involving the Acetamido Functionality
The acetamido group offers another handle for chemical modification of this compound.
Amide Hydrolysis Reactions
The acetamido group can be hydrolyzed under either acidic or basic conditions to yield the corresponding amine, tert-butyl 3-aminobut-2-enoate. This reaction typically requires forcing conditions, such as prolonged heating with strong acid or base.
Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by water. In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon. In both cases, a tetrahedral intermediate is formed, which then collapses to cleave the carbon-nitrogen bond.
N-Derivatization and Functionalization
The nitrogen atom of the acetamido group, while not strongly nucleophilic, can be derivatized. Deprotonation with a strong base can generate an N-anion, which can then be reacted with various electrophiles. This allows for the introduction of a wide range of substituents on the nitrogen atom.
Common N-derivatization reactions include alkylation with alkyl halides and acylation with acyl chlorides or anhydrides. These modifications can be used to protect the nitrogen, alter the electronic properties of the molecule, or introduce new functionalities for further synthetic transformations.
Reactions of the tert-Butyl Ester Group
The tert-butyl ester group in this compound is a crucial functionality that can be manipulated under various reaction conditions. Its reactivity is primarily centered around deprotection to the corresponding carboxylic acid and transesterification to other esters.
Deprotection Mechanisms of tert-Butyl Esters (e.g., silane-induced deprotection, acidic cleavage)
The removal of the tert-butyl protecting group is a common transformation in organic synthesis, and several methods are applicable to this compound.
Silane-Induced Deprotection:
Silane-based reagents offer a mild and selective method for the deprotection of tert-butyl esters. One such system involves the use of a triruthenium cluster catalyst in the presence of a silane. acs.org This catalytic approach facilitates the cleavage of the C-O bond of the tert-butyl group under neutral conditions. Another effective method utilizes the combination of a commercially available radical cation, tris(4-bromophenyl)amminium, commonly known as magic blue (MB•+), and triethylsilane. acs.org This system can catalytically cleave the C-O bond in tert-butyl esters, providing the corresponding carboxylic acid in high yields. acs.orgnih.gov The proposed mechanism for the magic blue-mediated deprotection involves the activation of the Si-H bond, which then leads to the cleavage of the tert-butyl group. psu.edu
| Reagent/Catalyst | Co-reagent | Conditions | Product | Reference(s) |
| Triruthenium cluster | Silane | Neutral | Carboxylic acid | acs.org |
| Tris(4-bromophenyl)amminium (Magic Blue) | Triethylsilane | Mild | Carboxylic acid | acs.orgnih.gov |
Acidic Cleavage:
The tert-butyl ester is highly susceptible to cleavage under acidic conditions. The reaction proceeds through a mechanism involving protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation. researchgate.netnih.gov This carbocation is then typically trapped by a nucleophile or undergoes elimination to form isobutylene. researchgate.netwikipedia.org
Aqueous phosphoric acid is an environmentally benign and mild reagent for the deprotection of tert-butyl esters. nih.govkhanacademy.org It offers good selectivity, tolerating other acid-sensitive groups. Trifluoroacetic acid (TFA) is another commonly used reagent for the acidic cleavage of tert-butyl ethers and esters, often leading to an E1 elimination to form 2-methylpropene. researchgate.netwikipedia.org
| Reagent | Mechanism | Byproduct | Reference(s) |
| Aqueous Phosphoric Acid | Acid-catalyzed hydrolysis | tert-Butanol (B103910) | nih.govkhanacademy.org |
| Trifluoroacetic Acid (TFA) | Acid-catalyzed elimination (E1) | Isobutylene | researchgate.netwikipedia.org |
Transesterification Processes
Transesterification of β-enamino esters like this compound provides a direct route to other esters without the need to isolate the intermediate carboxylic acid. This transformation is particularly useful as β-keto acids (the hydrolyzed form of the enamine) are prone to decarboxylation. nih.gov The transesterification of β-keto esters, which are structurally related to β-enamino esters, can be achieved using various catalytic systems, including acids, bases, and enzymes. nih.govresearchgate.net The reaction involves the substitution of the tert-butoxy (B1229062) group with another alkoxy group from an alcohol. Given the similar reactivity, it is expected that this compound would undergo transesterification under similar conditions. The use of a co-solvent like tert-butanol can sometimes be employed in lipase-catalyzed transesterification to improve reaction efficiency. researchgate.netresearchgate.net
Rearrangement Pathways and Isomerizations
β-Enamino esters can participate in various rearrangement and isomerization reactions, leading to structurally diverse products.
One of the key rearrangement pathways for compounds with a structure similar to this compound is the aza-Cope rearrangement . This is a psu.edupsu.edu-sigmatropic rearrangement involving a nitrogen atom. wikipedia.orgtcichemicals.com Specifically, the 3-aza-Cope rearrangement, also known as the aza-Claisen rearrangement, involves a 1,3-allyl migration from a nitrogen to a carbon atom. researchgate.net For a molecule like this compound, if the acetamido group were to be replaced with an N-allyl substituent, it could potentially undergo such a rearrangement. The reaction is often thermally induced and can be influenced by substituents on the nitrogen atom. nih.gov For instance, enantioconvergent 2-aza-Cope rearrangements of racemic β-formyl amides have been achieved using chiral phosphoric acid catalysts, highlighting the potential for stereocontrol in such transformations. nih.gov
Thermal isomerization is another potential pathway for β-amino esters. Studies have shown that β-amino esters can exist as thermally reversible building blocks in dynamic covalent networks, suggesting the possibility of isomerization or retro-Michael/Michael addition reactions at elevated temperatures. nih.gov Furthermore, photochemical methods can be employed for the contra-thermodynamic positional isomerization of α,β-unsaturated esters to their β,γ-alkenyl ester counterparts. acs.org While not directly demonstrated for this compound, these studies suggest the potential for isomerization under specific thermal or photochemical conditions.
Elimination Reactions and Stereochemistry of Alkene Formation
Elimination reactions of β-substituted esters can lead to the formation of α,β-unsaturated esters. The stereochemistry of the resulting alkene is dependent on the reaction mechanism (E1 or E2) and the stereochemistry of the starting material. khanacademy.orglibretexts.orgmsu.edu
A study on the elimination of tert-butyl 3-tosyloxybutanoate, a compound structurally similar to a derivative of this compound, provides valuable insights. psu.edu In this study, elimination reactions were carried out using potassium hydroxide in an ethanol-water mixture. The results showed that the formation of the (E)-alkene proceeded predominantly through an anti-elimination pathway. psu.edu However, a small percentage of syn-elimination was also observed. psu.edu The stereoselectivity was found to be influenced by the nature of the leaving group and the reaction conditions. psu.edu
For E2 reactions, a periplanar arrangement of the proton to be abstracted and the leaving group is required, which dictates the stereochemical outcome. khanacademy.orglibretexts.org In acyclic systems, this generally leads to a preference for an anti-periplanar conformation to minimize steric interactions. The stereospecificity of the E2 reaction means that diastereomeric starting materials will lead to different stereoisomeric products. khanacademy.org
In the case of this compound, elimination of the acetamido group would lead to the formation of a butynoate derivative. However, a more likely elimination would involve a substituent at the 4-position if the starting material were a β-amino ester derived from a different synthetic route.
Role of this compound in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. semanticscholar.org β-Dicarbonyl compounds and their derivatives, such as β-enamino esters, are valuable synthons in MCRs.
The Biginelli reaction is a well-known three-component reaction that typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. msu.educapes.gov.brrsc.orgorganic-chemistry.org Given that this compound is a derivative of a β-ketoester, it could potentially be used as a component in Biginelli-type reactions, leading to the synthesis of functionalized pyrimidine (B1678525) derivatives. organic-chemistry.org
Other important MCRs where β-dicarbonyl compounds or their surrogates can participate include:
Hantzsch Dihydropyridine Synthesis: This reaction combines an aldehyde, two equivalents of a β-keto ester, and ammonia (B1221849) or an amine to form dihydropyridines. nih.gov
Passerini Reaction: This is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to yield α-acyloxy amides. wikipedia.orgorganic-chemistry.org While not a direct participant, the functionalities within this compound could be incorporated into starting materials for such reactions. For example, tert-butyl isocyanide is a common reagent in Passerini reactions. semanticscholar.orgnih.govnih.gov
Ugi Reaction: This is a four-component reaction involving a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid. rsc.orgrug.nlnu.edu.kz Similar to the Passerini reaction, derivatives of this compound could be designed to participate in Ugi reactions.
The ability of β-enamino esters to act as nucleophiles or to be transformed into other reactive intermediates makes them attractive candidates for the development of novel MCRs, leading to the rapid construction of complex molecular scaffolds. researchgate.netrsc.orgnih.gov
Applications of Tert Butyl 3 Acetamidobut 2 Enoate As a Versatile Synthetic Building Block
Precursor to Chiral Intermediates and Enantiopure Compounds
The prochiral nature of tert-butyl 3-acetamidobut-2-enoate makes it an excellent substrate for asymmetric transformations, leading to the synthesis of valuable chiral intermediates and enantiopure compounds. A primary method for achieving this is through asymmetric hydrogenation of the carbon-carbon double bond.
Asymmetric Hydrogenation:
Rhodium-based catalysts, particularly those with chiral phosphine (B1218219) ligands, have proven highly effective in the enantioselective hydrogenation of dehydroamino acid derivatives like this compound. researchgate.netwiley-vch.denih.gov The choice of chiral ligand is crucial in determining the stereochemical outcome of the reaction, with high enantiomeric excesses (ee) often being achieved. For instance, rhodium complexes with ligands such as DIPAMP and various bisphospholanes have been successfully employed in the hydrogenation of related α-dehydroamino acid derivatives, yielding the corresponding protected amino acid esters with excellent enantioselectivity. wiley-vch.de The steric and electronic properties of both the substrate and the ligand's chiral pocket dictate the facial selectivity of the hydrogen addition. researchgate.net
| Catalyst System | Substrate Type | Enantioselectivity (ee) | Reference |
| Rh-DIPAMP | α-Dehydroamino acid derivatives | High | wiley-vch.de |
| Rh-Bisphospholane | α-Dehydroamino acid derivatives | High | wiley-vch.de |
| Rh-PhthalaPhos | Prochiral dehydroamino esters | >97% | nih.gov |
| Rh-tBu-BisP* | Alkyl enamides | ≥99% | wiley-vch.de |
Chiral Auxiliaries:
Another powerful strategy involves the use of chiral auxiliaries. While not directly attached to this compound in its initial state, its derivatives can be coupled with chiral auxiliaries to direct subsequent stereoselective reactions. For example, a chiral auxiliary can be used to control the stereochemistry of alkylation reactions on a related malonate derivative, leading to the synthesis of chiral α,α-dialkylmalonates with high enantioselectivity. nih.gov These chiral malonates are versatile building blocks for a variety of complex molecules.
Strategic Intermediate in Total Synthesis of Complex Molecules
The structural features of this compound make it a valuable intermediate in the total synthesis of complex and biologically significant molecules, including natural products and various bioactive scaffolds.
Synthesis of Natural Products and Analogues
The core structure of this compound can be found embedded within or serves as a precursor to key fragments of various natural products.
One notable example is in the synthesis of the marine alkaloid (+)-Ptilocaulin . An efficient synthesis of (±)-ptilocaulin has been described, with a key step involving the addition of guanidine (B92328) to an enone. brandeis.edursc.org The enone precursor can be conceptually derived from a functionalized cyclohexenone, which in turn can be accessed through synthetic routes where derivatives of this compound could serve as starting materials for constructing the substituted carbon framework. The absolute stereochemistry of natural (+)-ptilocaulin has been established through an analogous synthesis starting from a chiral precursor. brandeis.edu
Construction of Bioactive Scaffolds (excluding clinical applications)
Beyond specific natural products, this compound is a valuable tool for constructing various bioactive scaffolds. Its ability to introduce a protected amino acid moiety and serve as a handle for further functionalization is key to its utility.
Pyrrolizidine (B1209537) Alkaloids: These alkaloids are known for their wide range of biological activities. mdpi.comresearchgate.net The synthesis of the pyrrolizidine core often involves the construction of a bicyclic system containing a nitrogen atom. Methodologies for the synthesis of pyrrolizidine alkaloids, such as alexine (B40350) and its stereoisomers, have been extensively reviewed. nih.govkib.ac.cn The synthesis of key intermediates, such as functionalized pyrrolidines, can be envisioned using precursors derived from the asymmetric reduction and subsequent cyclization of molecules related to this compound.
Formation of Nitrogen-Containing Heterocycles
The conjugated system and the presence of a nitrogen atom in this compound make it a suitable precursor for the synthesis of various nitrogen-containing heterocycles through cycloaddition and other cyclization strategies.
Substituted Pyridines: The synthesis of substituted pyridines is of great interest due to their prevalence in pharmaceuticals and agrochemicals. nih.govnih.govbeilstein-journals.org While direct cycloaddition of this compound may not be the most common route, its derivatives can participate in reactions that lead to pyridine (B92270) ring formation. For example, related α,β-unsaturated oxime ethers can undergo palladium-catalyzed C-H activation and subsequent aza-6π-electrocyclization to form multi-substituted pyridines. nih.gov The reactivity pattern of this compound suggests its potential as a synthon in similar transformations.
Other Heterocycles: The versatility of this building block extends to the synthesis of other heterocyclic systems. For instance, related enamines can undergo formal aza-[3+2] cycloaddition reactions. Furthermore, derivatives of this compound can be utilized in the synthesis of isoindolinones through reactions involving chiral N-tert-butylsulfinyl-isoindolinones. researchgate.net
Contributions to Peptide and Dehydroamino Acid Chemistry
This compound is a dehydrobutyrine derivative, and as such, it and its analogs are important in the field of peptide chemistry. Dehydroamino acids are found in a number of naturally occurring peptides and can impart unique structural and biological properties.
The incorporation of dehydroamino acid residues, such as dehydrobutyrine, into peptides can influence their conformation and stability. The tert-butyl ester group in this compound is a common protecting group in peptide synthesis, which can be selectively removed under specific conditions. This allows for the stepwise elongation of peptide chains. The presence of the double bond in dehydroamino acids introduces a conformational constraint, which can be useful in the design of peptidomimetics with defined secondary structures.
Utilization in Material Science Applications (e.g., as monomer precursors for specialty polymers, excluding direct performance data)
The reactive double bond in this compound and its derivatives opens up possibilities for its use as a monomer precursor in the synthesis of specialty polymers. The acetamido and tert-butyl ester functionalities can impart specific properties to the resulting polymers.
Ring-Opening Metathesis Polymerization (ROMP): Functionalized monomers derived from cyclic olefins are widely used in ROMP to create polymers with tailored properties. nih.govresearchgate.netrsc.orgwhiterose.ac.uk While this compound is acyclic, it can be used to functionalize cyclic monomers, such as norbornene derivatives, which can then undergo ROMP. researchgate.net This approach allows for the introduction of protected amino acid side chains into the polymer backbone, which could be deprotected to yield functional polymers with potential applications in biomaterials and other fields.
Controlled Radical Polymerization: The acrylate-like structure of this compound suggests its potential as a monomer in controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP). Star-shaped polymers of poly(tert-butyl acrylate) have been synthesized using an "arm first" method with ATRP, demonstrating the utility of the tert-butyl acrylate (B77674) moiety in creating complex polymer architectures. researchgate.net By analogy, polymers and copolymers incorporating this compound could be synthesized, leading to materials with unique functional groups.
Advanced Analytical and Spectroscopic Characterization in Academic Research
Spectroscopic Techniques for Mechanistic Insights and Stereochemical Assignment
Spectroscopy provides a dynamic window into chemical transformations, allowing researchers to observe transient species, determine the stereochemical course of a reaction, and elucidate the structure of complex molecular architectures.
Parahydrogen-Induced Hyperpolarization (PHIP) is a powerful Nuclear Magnetic Resonance (NMR) technique capable of dramatically enhancing signal intensities by several orders of magnitude. This method is particularly valuable for mechanistic studies in asymmetric hydrogenation. While NMR is adept at determining reaction yields, assessing chirality-related aspects like enantioselectivity can be challenging. youtube.com
The PHIP methodology leverages the unique quantum spin state of parahydrogen (a spin isomer of H₂). In an asymmetric hydrogenation of a prochiral substrate like tert-butyl 3-acetamidobut-2-enoate, the two hydrogen atoms from parahydrogen add across the double bond. This process, when mediated by a chiral catalyst, generates a pair of diastereomeric intermediates. These temporary, hyperpolarized diastereoisomers exhibit distinct and predictable PHIP patterns in their ¹H NMR spectra. youtube.com
By analyzing these unique spectral patterns, which can be simulated using density functional theory (DFT) calculations, researchers can unambiguously assign the absolute chirality of the resulting product, tert-butyl 3-acetamidobutanoate. Consequently, the enantiomeric excess (e.e.) of the hydrogenation reaction can be precisely determined. This approach provides profound mechanistic insights into how the chiral catalyst influences the stereochemical outcome. youtube.com The technique, termed stereoPHIP, has been successfully applied to analogous unsaturated amino acid precursors, demonstrating its potential for tracking the differential metabolism of enantiomers and for the production of hyperpolarized chiral molecules for in vivo studies.
While one-dimensional ¹H and ¹³C NMR are standard for structural confirmation, the elucidation of more complex products, such as adducts or byproducts formed in reactions involving this compound, requires advanced, multi-dimensional NMR techniques. These methods are essential for unambiguously assigning the full chemical structure and stereochemistry.
Two-dimensional NMR experiments are critical in this regard:
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to piece together fragments of the molecule.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protons to their corresponding carbons.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for connecting molecular fragments and identifying quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing vital information about the molecule's three-dimensional structure and stereochemistry.
The presence of the tert-butyl group in the molecule provides a distinct and intense singlet in the ¹H NMR spectrum, which can serve as a useful probe, especially in studies of large biomolecular assemblies where it can retain high mobility and thus a sharp signal. nih.govthepharmajournal.com
Below is a table of expected ¹H and ¹³C NMR chemical shifts for this compound, which are foundational for more complex structural analyses.
Table 1: Predicted NMR Data for this compound
| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| C(CH₃)₃ | ¹H | ~1.45 | Singlet (s) |
| CH₃CO | ¹H | ~2.10 | Singlet (s) |
| C=CH | ¹H | ~6.90 | Singlet (s) |
| NH | ¹H | ~8.50 | Broad Singlet (br s) |
| C(CH₃)₃ | ¹³C | ~28.5 | Quartet |
| CH₃CO | ¹³C | ~23.0 | Quartet |
| C=(CH) | ¹³C | ~115.0 | Doublet |
| (C)=C | ¹³C | ~135.0 | Singlet |
| C(CH₃)₃ | ¹³C | ~81.0 | Singlet |
| CH₃CO | ¹³C | ~169.0 | Singlet |
Note: Predicted values are based on standard functional group ranges and data from structurally similar compounds. Actual experimental values may vary based on solvent and other conditions.
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers powerful tools for monitoring chemical reactions in real-time, providing insights that go far beyond simple functional group identification. When coupled with computational methods like Density Functional Theory (DFT), these techniques can be used to track the formation of products and the disappearance of reactants, and even to identify transient intermediates. chemicalbook.com
In reactions involving this compound, such as hydrogenation or addition reactions, IR and Raman spectroscopy can monitor the process by tracking key vibrational modes. For example, the progress of a hydrogenation reaction can be followed by observing the decrease in the intensity of the C=C stretching vibration (typically around 1650-1680 cm⁻¹) and the amide C=O stretch, and the concurrent appearance of new bands corresponding to the C-H stretches of the newly formed saturated product.
Table 2: Key IR Absorption Bands for Reaction Monitoring
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Application in Reaction Monitoring |
|---|---|---|---|
| N-H (Amide) | Stretch | 3200-3400 | Changes in hydrogen bonding or conformation |
| C=O (Amide I) | Stretch | 1640-1680 | Shift indicates changes in conjugation/environment |
| C=O (Ester) | Stretch | 1710-1730 | Monitors the integrity of the ester group |
Crystallographic Studies of Novel Adducts and Intermediates
While spectroscopic methods provide invaluable data on connectivity and spatial proximity, X-ray crystallography remains the definitive technique for determining the precise three-dimensional atomic arrangement of a crystalline solid. thepharmajournal.comwikipedia.org It is the most effective method for unambiguously establishing the structure, stereochemistry, and intermolecular interactions of novel compounds at atomic resolution. thepharmajournal.comlibretexts.org
In the context of this compound, if a reaction yields a novel product or if a stable intermediate can be crystallized, single-crystal X-ray diffraction analysis provides irrefutable proof of its structure. This is particularly crucial for complex adducts where relative and absolute stereochemistry must be assigned without doubt. The resulting crystal structure reveals exact bond lengths, bond angles, and torsional angles, providing a complete geometric picture of the molecule. youtube.com
This structural information is foundational for:
Confirming Reaction Outcomes: Verifying the structure of unexpected or novel products.
Understanding Stereoselectivity: Providing definitive proof of the stereochemical arrangement resulting from asymmetric synthesis.
Mechanistic Insights: Trapping and analyzing the structure of a stable reaction intermediate can provide a "snapshot" of the reaction pathway, offering profound insights into the mechanism. nih.gov
Structure-Property Correlation: Understanding how the solid-state packing and intermolecular interactions (e.g., hydrogen bonding) influence the physical properties of the material. thepharmajournal.com
The continued advancement in crystallographic techniques, including the use of X-ray free-electron lasers (XFELs), even allows for the study of protein dynamics and hard-to-crystallize molecules, highlighting the expanding power of this analytical method in modern chemical and biological research. nih.gov
Theoretical and Computational Studies of Tert Butyl 3 Acetamidobut 2 Enoate and Its Reactions
Quantum Chemical Investigations of Molecular Structure and Conformation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the geometric and electronic features of tert-butyl 3-acetamidobut-2-enoate. These methods allow for a detailed analysis of the molecule's three-dimensional arrangement and the distribution of its electrons, which are fundamental to its chemical behavior.
Conformational Analysis and Stability of Stereoisomers
This compound can exist as E and Z geometric isomers due to the restricted rotation around the C=C double bond. Furthermore, rotation around the C-N and C-C single bonds gives rise to various conformers for each isomer. The stability of these stereoisomers and their respective conformers is a critical factor influencing their relative populations and reactivity.
The α,β-double bond significantly impacts the conformational properties of dehydroamino acid residues, restricting the topography of the side chain and leading to the existence of Z and E isomers. nih.gov Generally, the Z-isomer of α,β-dehydroamino acids is sterically more favorable and is predominantly found in naturally occurring peptides. rsc.org For esters, the Z conformation is often strongly favored over the E conformation due to a combination of steric and dipole-dipole interactions. researchgate.net
Computational studies on related N-acetyl-α,β-dehydroamino acid amides have shown that these molecules tend to adopt a C5 structure, which is a seven-membered ring-like conformation stabilized by an intramolecular hydrogen bond between the N-H of the amide and the carbonyl oxygen of the acetyl group. nih.gov In the case of N-acetyl-α,β-dehydroalanine N'-methylamide, this C5 structure is fully extended. nih.gov The presence of the Cα=Cβ double bond can influence the planarity and resonance of the adjacent amide groups. nih.gov
For this compound, a similar conformational preference for a planar structure stabilized by an intramolecular hydrogen bond can be anticipated. The relative energies of the E and Z isomers, along with their various rotational conformers, can be calculated using computational methods to determine the most stable structures.
Table 1: Calculated Relative Energies of Stereoisomers of a Model Dehydroamino Acid Ester *
| Stereoisomer | Conformation | Relative Energy (kcal/mol) |
| Z-isomer | Planar (H-bonded) | 0.00 |
| Z-isomer | Non-planar | +2.5 |
| E-isomer | Planar | +1.8 |
| E-isomer | Non-planar | +4.0 |
Data is hypothetical and based on general principles for illustrative purposes, as specific data for this compound is not available in the provided search results.
Electronic Structure and Reactivity Predictions
The electronic structure of this compound, characterized by the interplay of the amide, the α,β-unsaturated ester, and the bulky tert-butyl group, dictates its reactivity. The push-pull electronic nature of dehydroamino acids, where the nitrogen lone pair can donate electron density to the double bond (push) and the carbonyl group withdraws electron density (pull), makes them versatile reactants. nih.gov This electronic feature allows them to act as either electrophiles or nucleophiles depending on the reaction conditions. nih.gov
Computational methods can quantify various electronic properties to predict reactivity:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy and localization of the HOMO indicate the molecule's ability to act as a nucleophile, while the LUMO's energy and localization suggest its electrophilic character. For this compound, the HOMO is expected to be localized on the enamide system, while the LUMO will likely be centered on the β-carbon of the double bond, making it susceptible to nucleophilic attack.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the carbonyl oxygen and the nitrogen atom would be regions of negative potential, while the β-carbon and the amide proton would exhibit positive potential.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule. It can quantify the extent of conjugation and hyperconjugation, which contribute to the molecule's stability and reactivity.
These computational descriptors are invaluable for predicting the regioselectivity and stereoselectivity of reactions involving this compound.
Computational Elucidation of Reaction Mechanisms
Computational chemistry plays a pivotal role in unraveling the intricate details of reaction mechanisms, providing a level of detail often inaccessible through experimental means alone. For reactions involving this compound, such as asymmetric hydrogenation, computational studies can map out the entire reaction pathway, identify key intermediates and transition states, and explain the origins of stereoselectivity.
Transition State Analysis
The transition state (TS) is the highest energy point along the reaction coordinate and is the bottleneck of a chemical reaction. Locating and characterizing the TS is a cornerstone of mechanistic studies. For catalyzed reactions of this compound, such as the asymmetric hydrogenation using chiral catalysts, there can be multiple competing reaction pathways leading to different stereoisomers of the product.
Computational studies on the asymmetric hydrogenation of enamides have shown that the stereochemical outcome is determined by the relative energies of the diastereomeric transition states. acs.org These studies often involve building molecular models of the catalyst-substrate complex and exploring different binding modes and reaction trajectories. The geometry of the transition state, including the coordination of the metal center, the conformation of the chiral ligand, and the orientation of the substrate, is meticulously analyzed to understand the factors controlling enantioselectivity. For instance, in cobalt-catalyzed asymmetric hydrogenation of enamides, explicit solvent molecules were found to be crucial for stabilizing transition states and accurately predicting the enantiomeric excess. rsc.orgtubitak.gov.tr
Energy Profiles and Reaction Kinetics
For complex, multi-step reactions, the energy profile can reveal the rate-determining step, which is the step with the highest activation barrier. Understanding the energy landscape allows for the rationalization of experimental observations and the prediction of how changes in the catalyst or reaction conditions will affect the reaction outcome. For example, in the asymmetric hydrogenation of enamides, computational studies have compared different mechanistic possibilities, such as direct redox paths and non-redox pathways, to determine the most likely operative mechanism based on the calculated energy barriers. rsc.orgtubitak.gov.tr
Table 2: Hypothetical Energy Profile for a Catalyzed Reaction of this compound *
| Species | Relative Free Energy (kcal/mol) |
| Reactants + Catalyst | 0.0 |
| Catalyst-Substrate Complex | -5.2 |
| Transition State 1 (R-product) | +15.8 |
| Transition State 2 (S-product) | +17.5 |
| Catalyst-Product Complex (R) | -12.3 |
| Catalyst-Product Complex (S) | -11.9 |
| Products + Catalyst | -10.0 |
This table presents a hypothetical energy profile for illustrative purposes, as specific data for this compound is not available in the provided search results.
In Silico Design and Optimization of Catalytic Systems
One of the most exciting applications of computational chemistry is the in silico design and optimization of catalysts. By understanding the mechanism and the factors that control activity and selectivity, new and improved catalysts can be designed computationally before being synthesized and tested in the lab. This approach can significantly accelerate the discovery of new catalytic systems.
For reactions involving this compound, such as asymmetric hydrogenation, computational screening of virtual libraries of chiral ligands can be performed. acs.org The performance of each potential catalyst can be evaluated by calculating the energy barriers for the formation of the different product stereoisomers. This allows for the identification of promising catalyst candidates with high predicted enantioselectivity.
The process of in silico catalyst design typically involves:
Building a model of the catalyst-substrate complex.
Performing a conformational search to identify the most stable binding modes.
Locating the transition states for the key stereodetermining step.
Calculating the activation energies to predict the enantiomeric excess.
Modifying the catalyst structure based on the insights gained and repeating the process to optimize performance.
This iterative cycle of computational design and experimental validation is a powerful strategy for developing highly efficient and selective catalytic transformations of this compound and other valuable chemical compounds.
In-Depth Analysis of this compound: A Theoretical and Computational Perspective
While this compound serves as a valuable compound in organic synthesis, a thorough review of available scientific literature reveals a notable absence of dedicated theoretical and computational studies on its spectroscopic properties. Research focusing on the prediction of its nuclear magnetic resonance (NMR), infrared (IR), or other spectroscopic characteristics through methods like Density Functional Theory (DFT) is not presently available.
Such computational investigations are crucial for unequivocally assigning spectroscopic signals to the molecule's specific atomic and electronic structure. They provide a powerful tool for confirming experimental findings and understanding the electronic environment of the molecule in detail.
Although direct computational data for this compound is lacking, the broader class of compounds to which it belongs, β-enaminones and β-enamino esters, has been the subject of spectroscopic and synthetic studies. These studies confirm the structures of related compounds through experimental NMR and IR spectroscopy. For instance, the structures of various β-enamino esters are typically confirmed by ¹H and ¹³C NMR, as well as mass spectrometry, providing a basis for comparison should experimental data for this compound become available.
The field of computational chemistry offers robust methods for predicting spectroscopic data. Techniques such as DFT and ab initio calculations are routinely used to calculate the NMR chemical shifts and IR vibrational frequencies of organic molecules with a high degree of accuracy. These theoretical predictions, when compared with experimental spectra, are instrumental in the definitive structural elucidation of new or complex molecules.
Given the current gap in the literature, future research involving the theoretical and computational analysis of this compound would be a valuable contribution to the field. Such a study would not only provide a deeper understanding of its molecular and electronic structure but also serve as a useful reference for chemists working with this and related compounds.
Future Directions and Emerging Research Avenues for Tert Butyl 3 Acetamidobut 2 Enoate
Exploration of Unconventional Reactivity Pathways
Future research is poised to investigate the untapped reactivity of tert-butyl 3-acetamidobut-2-enoate beyond its conventional roles. The electron-rich enamine-like system, coupled with the steric and electronic influence of the tert-butyl and acetamido groups, presents opportunities for novel transformations. Investigations into its participation in [4+2] and [2+2] cycloadditions, transition-metal-catalyzed C-H activation at the vinyl or methyl positions, and its potential as a precursor to unique heterocyclic systems are promising areas. For instance, exploring its behavior under photochemical or electrochemical conditions could lead to unexpected and valuable reaction pathways, expanding its synthetic utility.
Integration with Automated Synthesis and Flow Chemistry Platforms
The development of automated synthesis and flow chemistry platforms offers a paradigm shift in chemical manufacturing, moving from batch processes to continuous, efficient, and safer methods. The physical and chemical properties of this compound and its reactions are well-suited for adaptation to these technologies. Future work will likely focus on developing continuous flow processes for its synthesis, which could offer higher yields, improved purity, and reduced reaction times compared to traditional batch methods. researchgate.netnih.gov The integration of in-line purification and real-time reaction monitoring through techniques like HPLC and NMR would further enhance the efficiency and control over the synthesis of this important building block. researchgate.net
Table 1: Comparison of Batch vs. Potential Flow Synthesis of this compound Derivatives
| Parameter | Conventional Batch Synthesis | Potential Flow Chemistry Synthesis |
| Reaction Time | Hours to days | Minutes to hours |
| Scalability | Limited by reactor size | Easily scalable by extending run time |
| Safety | Handling of bulk reagents and exotherms | Enhanced safety with smaller reaction volumes and better heat transfer |
| Purity Profile | Potential for side products in large batches | Higher purity due to precise control of parameters |
| Process Control | Manual or semi-automated | Fully automated with real-time monitoring and feedback loops |
Development of Sustainable and Ultra-Efficient Catalytic Systems
A significant thrust in modern chemistry is the development of sustainable and highly efficient catalytic systems. For this compound, this involves moving away from stoichiometric reagents towards catalytic methods for its synthesis and subsequent transformations. Research into earth-abundant metal catalysts (e.g., iron, copper, nickel) for reactions involving this substrate is a key area. scispace.com Furthermore, the exploration of biocatalysis, using enzymes to perform stereoselective modifications, could provide environmentally benign routes to chiral derivatives. The goal is to develop catalytic cycles that operate under mild conditions, with high turnover numbers and minimal waste generation.
Expanded Role in the Synthesis of Highly Stereocomplex Molecules
The stereochemical information embedded in this compound makes it a valuable starting point for the synthesis of molecules with multiple stereocenters. Future research will likely focus on leveraging its inherent stereochemistry to control the formation of new chiral centers in complex natural product synthesis and medicinal chemistry. Diastereoselective additions to the double bond, catalyzed by chiral Lewis acids or organocatalysts, could provide access to a wide array of stereochemically rich products. The development of methods for the stereoselective synthesis of specific isomers of this compound itself will also be crucial for its application in asymmetric synthesis. researchgate.net
Synergistic Approaches Combining Catalysis and Advanced Spectroscopic Techniques
The interface of catalysis and advanced spectroscopic techniques offers powerful tools for mechanistic elucidation and reaction optimization. Future investigations will likely employ in-situ spectroscopic methods, such as ReactIR, in-situ NMR, and Raman spectroscopy, to monitor reactions involving this compound in real-time. This synergistic approach will provide detailed kinetic and mechanistic data, enabling the rapid optimization of reaction conditions and the discovery of new catalytic cycles. scispace.com Understanding the transient intermediates and catalyst resting states in reactions involving this compound will be instrumental in designing more efficient and selective synthetic methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
